2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanoethanesulfenic acid (2-cyanoethylthio) ester typically involves the reaction of acrylonitrile with sodium sulfide. The process is carried out by preparing a 25% to 30% sodium sulfide solution, heating it to 30-50°C, and then slowly adding acrylonitrile over a period of 2 hours. The reaction mixture is stirred at 30-50°C for an additional 2 hours to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other sulfur-containing derivatives.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-cyanoethanesulfenic acid (2-cyanoethylthio) ester involves its interaction with molecular targets through its functional groups. The cyano group and the sulfur atom play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
3,3’-Thiodipropionitrile: Another sulfur-containing nitrile with similar reactivity.
2-Cyanoethyl sulfide: A closely related compound with similar chemical properties.
Thiobis(2-cyanoethane): A dimeric form with two cyanoethylthio groups.
Uniqueness
2-Cyanoethanesulfenic acid (2-cyanoethylthio) ester is unique due to its specific combination of functional groups, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable intermediate in multiple applications .
Properties
Molecular Formula |
C6H8N2OS2 |
---|---|
Molecular Weight |
188.3 g/mol |
IUPAC Name |
3-(2-cyanoethylsulfanyloxysulfanyl)propanenitrile |
InChI |
InChI=1S/C6H8N2OS2/c7-3-1-5-10-9-11-6-2-4-8/h1-2,5-6H2 |
InChI Key |
NOISBGQMGAYVMI-UHFFFAOYSA-N |
Canonical SMILES |
C(CSOSCCC#N)C#N |
Origin of Product |
United States |
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